molecular formula C21H18N2O3 B4734971 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide

Cat. No. B4734971
M. Wt: 346.4 g/mol
InChI Key: OCXMTUDXHZUPLX-UHFFFAOYSA-N
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Description

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide, also known as BZA, is a synthetic compound with potential applications in scientific research. The compound belongs to the class of benzoxazinones, which are known for their diverse biological activities. BZA has been shown to exhibit promising pharmacological properties, making it a potential candidate for further research.

Mechanism of Action

The mechanism of action of 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the modulation of various signaling pathways. 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and tumor growth.
Biochemical and physiological effects:
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide has several advantages for use in lab experiments. The compound is easy to synthesize and has a high purity. 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide has also been shown to be stable under a range of experimental conditions. However, there are also limitations to the use of 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide in lab experiments. The compound has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for research on 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide. One potential area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research is the development of more potent analogs of 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide with improved pharmacological properties. Finally, the development of new synthetic methods for the preparation of 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide and its analogs could also be an area of future research.

Scientific Research Applications

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-1-naphthylacetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14-9-10-19-18(11-14)23(21(25)13-26-19)12-20(24)22-17-8-4-6-15-5-2-3-7-16(15)17/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXMTUDXHZUPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(naphthalen-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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